N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopentanecarboxamide
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Overview
Description
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide core linked to a 1-methylindolin and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopentanecarboxamide typically involves multi-step organic synthesis techniques. One common approach includes:
Formation of the Indolin Moiety: The synthesis begins with the preparation of 1-methylindolin-5-amine. This can be achieved through the reduction of 1-methylindole-5-nitro using a suitable reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Alkylation Reaction: The next step involves the alkylation of 1-methylindolin-5-amine with 2-bromoethylpyrrolidine to form the intermediate N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)amine. This reaction typically uses a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Amidation Reaction: Finally, the intermediate is reacted with cyclopentanecarboxylic acid chloride in the presence of a base like triethylamine (TEA) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolin moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the amide group, converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring. Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products
Oxidation: Formation of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopentanecarboxylic acid.
Reduction: Formation of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopentylamine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopentanecarboxamide is studied for its potential as a biochemical probe. It can be used to investigate cellular pathways and protein interactions.
Medicine
Medically, this compound shows promise in the development of new drugs. Its structure suggests potential activity as an inhibitor of specific enzymes or receptors, making it a candidate for treating diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may lend themselves to applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide: Lacks the pyrrolidine moiety, which may affect its binding affinity and specificity.
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzoic acid: Contains a benzoic acid group instead of the cyclopentanecarboxamide, potentially altering its chemical reactivity and biological activity.
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclohexanecarboxamide: Features a cyclohexane ring, which may influence its steric properties and interaction with molecular targets.
Uniqueness
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopentanecarboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-23-13-10-18-14-17(8-9-19(18)23)20(24-11-4-5-12-24)15-22-21(25)16-6-2-3-7-16/h8-9,14,16,20H,2-7,10-13,15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYAWGLTSCPWFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CCCC3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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